molecular formula C22H18ClN3O3S2 B2664041 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1252850-87-5

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2664041
CAS No.: 1252850-87-5
M. Wt: 471.97
InChI Key: OHSMXPLGFCZQLU-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a 3-benzyl group on the pyrimidin-4-one ring and a sulfanyl-linked acetamide moiety substituted with a 3-chloro-4-methoxyphenyl group. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest roles in kinase inhibition or antimicrobial activity, common for thienopyrimidine derivatives .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-29-18-8-7-15(11-16(18)23)24-19(27)13-31-22-25-17-9-10-30-20(17)21(28)26(22)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSMXPLGFCZQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. Commonly, a thiophene derivative is reacted with a suitable nitrile or amidine under acidic or basic conditions to form the thienopyrimidine core.

    Benzylation: The thienopyrimidine core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Acylation: The benzylated thienopyrimidine is acylated with chloroacetyl chloride to introduce the acetamide functionality.

    Sulfur Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thienopyrimidine and Related Derivatives

Compound Core Heterocycle R Group on Pyrimidine Acetamide Substituent Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Benzyl N-(3-Chloro-4-methoxyphenyl) Sulfanyl, Chloro, Methoxy, Benzyl
Compound 10a () Tetrahydrobenzothieno-triazolopyrimidine - N-Phenyl Sulfanyl, Triazolo ring
Compound 13a () Coupled cyanoacetanilide 4-Methylphenyl N-(4-Sulfamoylphenyl) Cyano, Sulfamoyl, Methyl
Compound Pyrido-thieno[3,2-d]pyrimidin-4-one 3-Butyl N-(3-Chloro-4-methoxyphenyl) Butyl, Pyrido ring
Quinazolinone Derivatives () Quinazolin-4-one 3-(4-Sulfamoylphenyl) Variable substituents Sulfamoyl, Quinazolinone core

Key Observations:

  • Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidine core is less rigid than the tetrahydrobenzothieno-triazolopyrimidine in but more planar than the pyrido-thieno[3,2-d]pyrimidine in . This impacts π-π stacking and solubility .
  • Substituent Effects: The 3-benzyl group in the target compound offers aromatic interactions absent in the butyl-substituted analog (). The shared N-(3-chloro-4-methoxyphenyl) group in the target and compound suggests a conserved pharmacophore for target binding .
  • Functional Groups: The sulfanyl group in the target and compounds may facilitate hydrogen bonding, while the sulfamoyl group in and derivatives introduces strong electron-withdrawing effects .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Melting Point (°C) IR (C=O, C≡N) $ ^1 $H-NMR Highlights
Target Compound Not reported Inferred ~1660 cm⁻¹ Expected δ 7.0–7.5 (Ar-H), δ 3.8 (OCH₃)
(13a) 288 1664 cm⁻¹ (C=O) δ 2.30 (CH₃), δ 7.20–7.92 (Ar-H)
Compound Not reported Not available Likely δ 1.0–1.5 (butyl CH₂), δ 3.8 (OCH₃)
Derivatives Not reported ~1660–1670 cm⁻¹ Variable aromatic and sulfamoyl signals

Key Observations:

  • High melting points (>270°C) in compounds suggest strong intermolecular interactions (e.g., hydrogen bonding), likely shared by the target compound due to its acetamide and sulfanyl groups .
  • The IR C=O stretch (~1660 cm⁻¹) is consistent across analogs, confirming the stability of the carbonyl group in diverse scaffolds .

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide is a thienopyrimidine derivative that has attracted attention for its potential biological activities. This compound features a unique thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C22H19ClN2O2S
  • Molecular Weight : 421.52 g/mol
  • CAS Number : 1252820-27-1

The presence of various functional groups such as sulfanyl and acetamide enhances the compound's reactivity and biological potential.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial DNA synthesis or protein synthesis pathways.

Anticancer Activity

Studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cells. For example, a related compound was found to inhibit cell proliferation in various cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as an anticancer agent.

Anti-inflammatory Activity

Thienopyrimidine derivatives are also noted for their anti-inflammatory properties. They may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of thienopyrimidine compounds can provide insights into optimizing their biological activity. Modifications at specific positions on the thieno[3,2-d]pyrimidine core can enhance potency and selectivity against target pathogens or cancer cells. For example:

PositionModificationEffect on Activity
2Sulfanyl groupIncreases antimicrobial potency
4Methoxy groupEnhances anti-inflammatory activity
5Chlorine atomPotentially increases lipophilicity and cellular uptake

Study 1: Antimicrobial Evaluation

In a study evaluating various thienopyrimidine derivatives, it was found that compounds with a sulfanyl substituent exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds were effective at low concentrations.

Study 2: Anticancer Screening

A screening of a drug library identified several thienopyrimidine derivatives as candidates for further development in cancer therapy. The compound's ability to inhibit tumor growth in multicellular spheroid models was particularly promising, suggesting that it could be effective in solid tumors.

Study 3: Anti-inflammatory Assays

In vitro assays demonstrated that thienopyrimidine derivatives could significantly reduce the production of inflammatory mediators in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidine core followed by functionalization. Key steps include:

  • Cyclization : Thiophene derivatives are cyclized under acidic or basic conditions to form the pyrimidine ring .
  • Sulfanyl-Acetamide Coupling : The sulfanyl group is introduced via nucleophilic substitution, often using thiourea derivatives, while the acetamide moiety is attached via amidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency. Temperature control (60–100°C) and catalysts (e.g., triethylamine) are critical for yield optimization .
  • Purity Monitoring : TLC and HPLC are used to track intermediates, with final purification via column chromatography .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with characteristic peaks for the benzyl (δ 4.5–5.0 ppm) and acetamide (δ 2.1–2.3 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~466.9 for C₂₃H₁₉ClN₄O₃S) .
  • HPLC : Reverse-phase HPLC with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Q. How can researchers screen this compound for preliminary biological activity?

  • In Vitro Assays : Use enzyme-linked targets (e.g., kinases, proteases) relevant to cancer or inflammation. IC₅₀ values are determined via fluorescence or colorimetric assays .
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Dose-response curves (1–100 µM) identify effective concentrations .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

Discrepancies in biological activity often arise from substituent effects. For example:

  • Benzyl vs. Phenyl Groups : Benzyl substitutions at the 3-position (as in this compound) enhance enzyme inhibition compared to smaller alkyl groups, likely due to hydrophobic interactions .
  • Chloro-Methoxy Phenyl : The 3-chloro-4-methoxy group improves solubility and target binding compared to unsubstituted phenyl rings .
  • Systematic Variation : Synthesize analogs with controlled modifications (e.g., replacing Cl with F or adjusting methoxy positioning) and use statistical models (e.g., QSAR) to resolve contradictions .

Q. How can crystallography and computational modeling elucidate its mechanism of action?

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs. SHELX programs are used for structure refinement .
  • Molecular Docking : Tools like AutoDock Vina simulate interactions with active sites, highlighting hydrogen bonds (e.g., acetamide NH with Asp residues) and π-π stacking (benzyl with aromatic side chains) .

Q. What methodologies validate target engagement and off-target effects in complex biological systems?

  • Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • CRISPR-Cas9 Knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can researchers address solubility and stability challenges in in vivo studies?

  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
  • Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., sulfanyl or acetamide hydrolysis) and design prodrugs .

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